molecular formula C24H22N2O3 B6011221 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide

Cat. No. B6011221
M. Wt: 386.4 g/mol
InChI Key: DUGKNEUQEJXPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide, also known as DMBA-PhOxA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biological research.

Mechanism of Action

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide exerts its biological effects by modulating the activity of certain proteins and enzymes in cells. Specifically, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide induces apoptosis and inhibits cell cycle progression, leading to a decrease in cell viability. In neurons, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide modulates the activity of certain ion channels, leading to changes in membrane potential and neuronal excitability.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide in lab experiments is its high potency and selectivity for its molecular targets. This allows for precise control over the biological effects of the compound. However, one limitation is that N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide research. One direction is to further explore its potential applications in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its effects on other ion channels and neurotransmitter receptors in the brain, which could lead to the development of new treatments for neurological disorders. Finally, there is potential for N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide to be used as a tool for studying the role of PKC and PLD in various cellular processes.

Synthesis Methods

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide can be synthesized through a multi-step process that involves the reaction of 5,7-dimethyl-1,3-benzoxazole-2-amine with 2-bromo-4'-methylacetophenone, followed by the reaction of the resulting intermediate with 2-phenoxyacetic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In neuroscience, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has been used as a tool to study the function of certain ion channels in neurons. In drug discovery, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-15-12-16(2)23-21(13-15)26-24(29-23)19-10-7-11-20(17(19)3)25-22(27)14-28-18-8-5-4-6-9-18/h4-13H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGKNEUQEJXPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)COC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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